molecular formula C13H22OSi B14346373 2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one CAS No. 91633-63-5

2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one

Cat. No.: B14346373
CAS No.: 91633-63-5
M. Wt: 222.40 g/mol
InChI Key: GGFKAIGAJGBDEP-UHFFFAOYSA-N
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Description

2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one is a chemical compound characterized by its unique structure, which includes a cyclohexanone ring substituted with a trimethylsilyl group on a cyclopropylmethylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one typically involves the reaction of cyclohexanone with a trimethylsilyl-substituted cyclopropylmethylidene reagent. The reaction conditions often include the use of a strong base to deprotonate the cyclohexanone, followed by the addition of the trimethylsilyl reagent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols .

Scientific Research Applications

2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The cyclopropylmethylidene moiety can participate in ring-opening reactions, leading to the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one is unique due to its specific combination of a cyclohexanone ring with a trimethylsilyl-substituted cyclopropylmethylidene group. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic applications .

Properties

CAS No.

91633-63-5

Molecular Formula

C13H22OSi

Molecular Weight

222.40 g/mol

IUPAC Name

2-[(1-trimethylsilylcyclopropyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C13H22OSi/c1-15(2,3)13(8-9-13)10-11-6-4-5-7-12(11)14/h10H,4-9H2,1-3H3

InChI Key

GGFKAIGAJGBDEP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1(CC1)C=C2CCCCC2=O

Origin of Product

United States

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